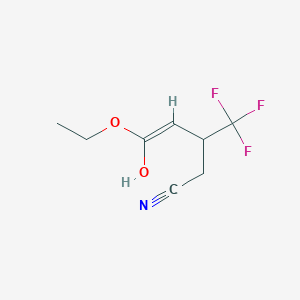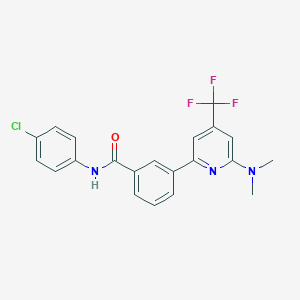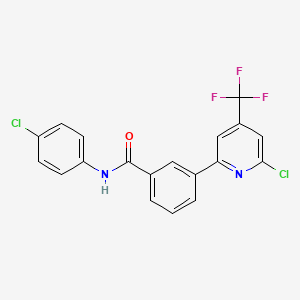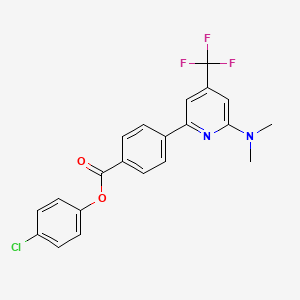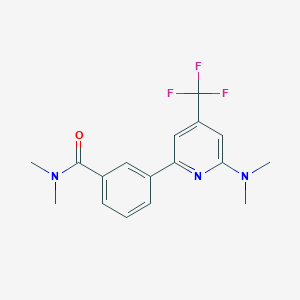
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide
Vue d'ensemble
Description
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide is a chemical compound with the molecular formula C15H14F3N3O and a molecular weight of 309.29 g/mol . It is a pyridine derivative that has gained attention for its potential applications in various scientific fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a benzamide group. The pyridine ring is substituted with dimethylamino and trifluoromethyl groups .Applications De Recherche Scientifique
Antioxidant Properties
A study reported the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which are related to the target compound and have shown significant antioxidant properties. These compounds were synthesized via a low-temperature aryl bromide-to-alcohol conversion, among other methods. Some of these pyridinols demonstrated exceptional effectiveness as phenolic chain-breaking antioxidants, surpassing many previously reported compounds in their ability to neutralize peroxyl radicals in organic solutions (Wijtmans et al., 2004).
Antineoplastic Activity
Flumatinib, structurally related to the query compound, was studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. The study aimed to understand the metabolic pathways of Flumatinib in humans after oral administration. It identified several metabolites resulting from processes such as N-demethylation and hydroxylation. This research provides insights into the metabolic fate of similar compounds in the human body, which is crucial for developing effective antineoplastic agents (Gong et al., 2010).
Diagnostic Imaging
A novel PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed for the ultrasensitive detection of malignant melanoma. The study highlights the potential of pyridine-based benzamide derivatives in improving diagnostic imaging of cancer, demonstrating strong tumoral uptake and rapid background clearance. This advancement could significantly enhance the early detection and treatment planning for melanoma patients (Pyo et al., 2020).
Histone Deacetylase Inhibition
Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) explores its role as a histone deacetylase (HDAC) inhibitor. MGCD0103 selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug through mechanisms such as blocking cancer cell proliferation and inducing apoptosis. This compound's oral bioavailability and significant antitumor activity in vivo underscore its therapeutic potential (Zhou et al., 2008).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Another study focused on substituted benzamides as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, crucial for cancer treatment. The research identified potent and selective inhibitors, showing promise in the development of new anticancer therapies by inhibiting tumor growth and metastasis (Borzilleri et al., 2006).
Propriétés
IUPAC Name |
3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)11-6-5-7-12(8-11)16(24)23(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFVQUSBBIURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)
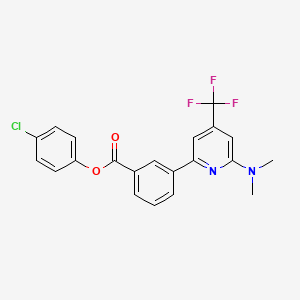
![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)
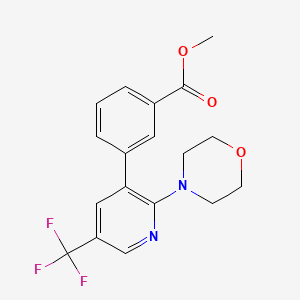
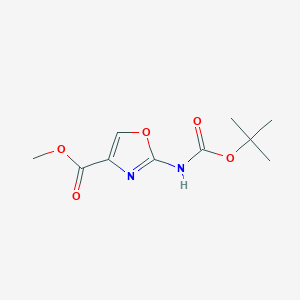
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)
![2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole](/img/structure/B1401766.png)
